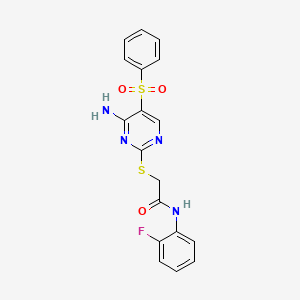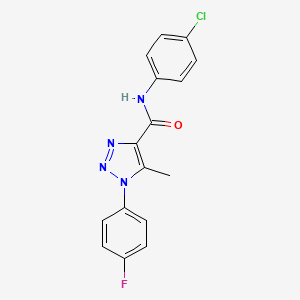
C22H21ClFN7O2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound C22H21ClFN7O2 is known as Loratadine . Loratadine is a medication used to treat allergies, including allergic rhinitis (hay fever) and hives . It is also available in drug combinations such as loratadine/pseudoephedrine, where it is combined with pseudoephedrine, a nasal decongestant .
Synthesis Analysis
The synthesis of a specific compound like Loratadine is typically carried out by retrosynthetic analysis . This process involves iteratively breaking down the desired compound into intermediates or smaller precursors until known or purchasable building blocks have been found . The specifics of Loratadine’s synthesis would require a detailed study of the relevant literature.
Molecular Structure Analysis
The molecular structure of a compound like Loratadine can be analyzed using various tools and databases . The structure is determined by the arrangement of atoms and the chemical bonds that hold the atoms together .
Chemical Reactions Analysis
The chemical reactions involving Loratadine can be analyzed using various tools and databases . The specifics of these reactions would require a detailed study of the relevant literature.
Physical and Chemical Properties Analysis
The physical and chemical properties of Loratadine can be analyzed using various tools and databases . For instance, Loratadine has a molecular weight of 382.89 g/mol .
Applications De Recherche Scientifique
Fluorinated Compounds in Bioengineering and Nanotechnology
Fluorinated molecules, particularly those containing carbon-fluorine (C-F) bonds, are gaining significant attention in the fields of bioengineering and nanotechnology. The unique properties of C-F bonds, such as their strength and the ability to influence molecular behavior, make these molecules highly valuable in a variety of applications. One prominent application is in the realm of molecular imaging, where the low natural abundance of fluorine offers advantages in sensitivity and background reduction. Techniques like ^{19}F magnetic resonance imaging and ^{18}F positron emission tomography capitalize on these properties for disease detection. Furthermore, the C-F bonds play a crucial role in tailoring the pharmacokinetic properties of drugs, enhancing their membrane permeability, and improving cell uptake for more effective therapeutics. However, it's crucial to balance these benefits with environmental considerations, as certain highly fluorinated compounds pose potential health risks. Therefore, developing new strategies for the environmental remediation of these substances is an essential area of ongoing research.
Chemistry and Applications of N-heterocyclic Carbenes
N-heterocyclic carbenes (NHCs) represent a class of molecules with fascinating chemistry and a wide range of applications. These compounds have been extensively studied for their roles in catalysis and their ability to form stable complexes with transition metals. The chemistry of NHCs is continuously evolving, with research delving into less heteroatom-stabilized variants and exploring their potential in various fields. The understanding and manipulation of the electronic properties of NHCs are critical for tailoring their reactivity and stability, making them versatile tools in synthetic chemistry. Their applications extend beyond catalysis, touching upon areas such as material science and pharmaceuticals, where their unique properties can lead to innovative solutions and advances.
Fluorescent Cyclophanes: A World of Color and Function
Fluorescent cyclophanes are a class of compounds known for their remarkable emissive properties and rich structural characteristics. These compounds have a history of serendipitous discovery and have since been the subject of extensive research due to their potential in various scientific and technological applications. The design and synthesis of fluorescent cyclophanes are areas of ongoing innovation, leading to materials with unique host–guest chemistry and properties that can be exploited in numerous ways. The study of these compounds not only sheds light on their fundamental chemistry but also opens up possibilities for their application in areas ranging from material science to sensing technologies, highlighting the interdisciplinary nature of research in this field.
Mécanisme D'action
Safety and Hazards
Loratadine is generally considered safe for use, but like all medications, it can have side effects . Common side effects include sleepiness, dry mouth, and headache . Serious side effects are rare and include allergic reactions, seizures, and liver problems . More detailed safety data can be found in the relevant safety data sheets .
Orientations Futures
Propriétés
IUPAC Name |
2-[(2-chloro-6-fluorophenyl)methyl]-6-(3-imidazol-1-ylpropyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClFN7O2/c1-14-11-30-18-19(26-21(30)29(14)9-4-8-28-10-7-25-13-28)27(2)22(33)31(20(18)32)12-15-16(23)5-3-6-17(15)24/h3,5-7,10-11,13H,4,8-9,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFMKGLZQFDPHFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C3=C(N=C2N1CCCN4C=CN=C4)N(C(=O)N(C3=O)CC5=C(C=CC=C5Cl)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClFN7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-({2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}thio)-8-methyl-5H-pyrimido[5,4-b]indole](/img/structure/B2963849.png)
![Ethyl 4-[(methylcarbamoyl)amino]piperidine-1-carboxylate](/img/structure/B2963853.png)
![4-(6-{[3-(trifluoromethyl)phenyl]methanesulfonyl}-5H,6H,7H-pyrrolo[3,4-d]pyrimidin-2-yl)morpholine](/img/structure/B2963857.png)
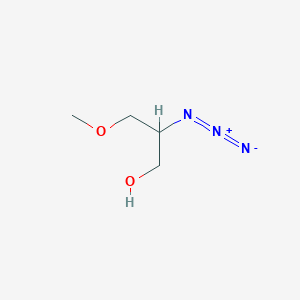
![3,6-dichloro-N-[2-(N-methylanilino)phenyl]pyridine-2-carboxamide](/img/structure/B2963859.png)
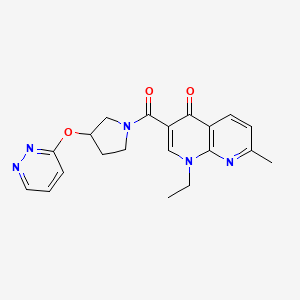
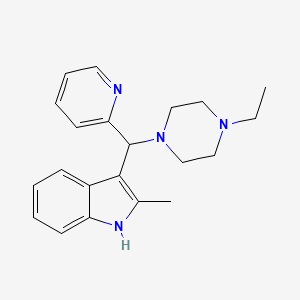
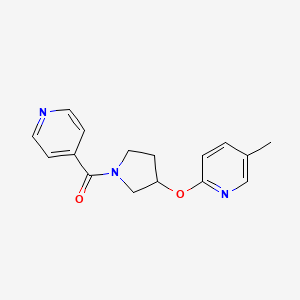
![7-[(4-Fluorophenyl)methyl]-8-[[4-(furan-2-carbonyl)piperazin-1-yl]methyl]-1,3-dimethylpurine-2,6-dione](/img/no-structure.png)
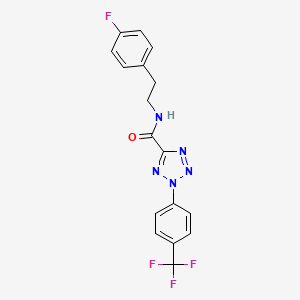
![2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B2963869.png)
